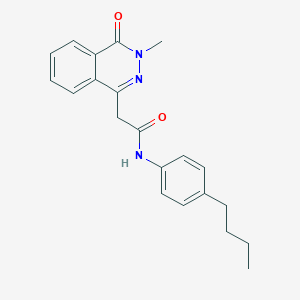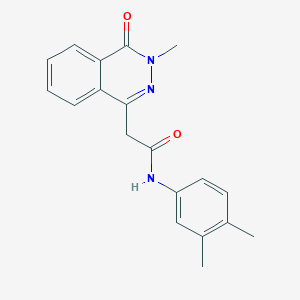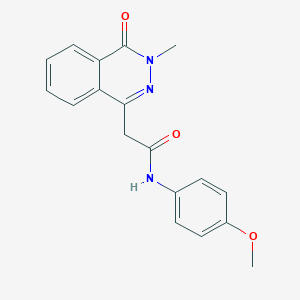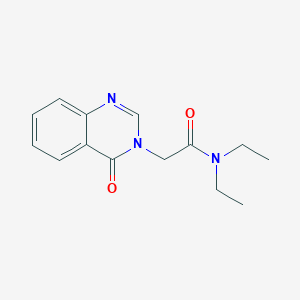![molecular formula C17H13BrFNO3 B277628 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277628.png)
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its anticancer and antiviral effects by inhibiting the activity of specific enzymes and proteins involved in cell proliferation and viral replication. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of the viral protease, an enzyme involved in the processing of viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response. Additionally, the compound has been shown to exhibit antiviral activity by inhibiting the activity of viral proteases and disrupting the viral replication cycle.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to exhibit potent anticancer and antiviral activity, making it a promising candidate for drug development. However, the compound has limited solubility in aqueous solutions, making it difficult to use in certain assays. Additionally, the compound has not been extensively studied for its toxicity and pharmacokinetic properties, making it difficult to assess its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more potent and selective derivatives with improved therapeutic efficacy. Another direction is to study the pharmacokinetic and toxicity properties of the compound in vivo, which could provide valuable information for drug development. Additionally, the compound could be tested against other viral infections and inflammatory diseases to assess its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with methylamine and formaldehyde to form 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth and inducing apoptosis. It has also been tested against the human immunodeficiency virus (HIV) and hepatitis C virus (HCV) and has shown potent antiviral activity. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C17H13BrFNO3 |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H13BrFNO3/c1-20-14-7-4-11(18)8-13(14)17(23,16(20)22)9-15(21)10-2-5-12(19)6-3-10/h2-8,23H,9H2,1H3 |
Clé InChI |
ULILGZBLPQJJEV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)



![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)



![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B277575.png)
![2-{[(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]amino}benzoic acid](/img/structure/B277576.png)
